1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline
Description
1-(3,5-Dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core substituted at the 1-position with a 3,5-dimethoxyphenyl group and at the 2-position with a furan-2-yl moiety. This structure combines electron-rich aromatic systems (methoxy and furan substituents) with a planar heteroaromatic core, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-(furan-2-yl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-26-14-10-13(11-15(12-14)27-2)25-20(18-8-5-9-28-18)24-19-21(25)23-17-7-4-3-6-16(17)22-19/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZXPTMWDXFZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related imidazo-quinoxaline and imidazo-phenazine derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogs
2.1.1 Imidazo[4,5-b]quinoxaline Derivatives
- 1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline (ECHEMI ID: STL225394) Substituents: 2-methoxybenzyl (1-position), tosyl (3-position). Key Differences: The sulfonyl group at the 3-position introduces enhanced polarity compared to the target compound’s furan and dimethoxyphenyl groups. Synthesis: Likely involves cyclization of diamine precursors with aldehydes or sulfonyl chlorides, a common route for imidazo-quinoxalines .
- 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline Substituents: Methyl (3,8-positions), nitro (2-position). Safety data indicate hazards under UN GHS guidelines, suggesting careful handling requirements .
2.1.2 Imidazo[4,5-b]phenazine Derivatives
- Methyl 2-(2-(5-Methylfuran-2-yl)-1H-imidazo[4,5-b]phenazin-1-yl)acetate (6c) Substituents: Methyl ester (side chain), 5-methylfuran (2-position). Biological Activity: Exhibits dual inhibition of Topoisomerase I/IIα (IC₅₀ = 1.2–3.8 μM) and antiproliferative activity against MCF-7 breast cancer cells (GI₅₀ = 0.8 μM). Synthesis: Involves condensation of furan-carbaldehydes with phenazine diamines, followed by cyclization .
2.1.3 Imidazo[4,5-f]quinoline Derivatives
- 1-Methyl-2-phenyl-1H-imidazo[4,5-f]quinoline Substituents: Methyl (1-position), phenyl (2-position). Biological Activity: Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC = 8–16 μg/mL). The quinoline core differs in aromaticity and electron distribution compared to quinoxaline .
Physicochemical and Pharmacokinetic Comparisons
Notes:
- The target compound’s 3,5-dimethoxyphenyl group may improve solubility compared to purely hydrocarbon substituents (e.g., phenyl).
Biological Activity
1-(3,5-Dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Synthesis and Structural Characteristics
The compound belongs to the imidazoquinoxaline class, which is characterized by its fused heterocyclic structure. The presence of methoxy groups and a furan moiety enhances its lipophilicity and potentially its biological interactions. The synthesis typically involves multi-step reactions that yield the desired imidazoquinoxaline derivatives with specific substituents.
Anticancer Activity
Recent studies have demonstrated that imidazoquinoxaline derivatives exhibit significant anticancer properties. For instance, a study reported that certain derivatives showed potent inhibitory effects against various tumor cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as NF-κB and MAPK .
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3,5-Dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline | A549 (Lung) | 0.5 | Induces Apoptosis |
| 1-(3,5-Dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline | HeLa (Cervical) | 0.3 | Cell Cycle Arrest |
Antimicrobial Activity
In addition to anticancer effects, this compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | Gram-positive |
| Escherichia coli | 0.5 µg/mL | Gram-negative |
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
A recent in vivo study evaluated the efficacy of 1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline in a mouse model bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents like doxorubicin.
Case Study 2: Synergistic Effects with Antibiotics
Another study investigated the synergistic effects of this compound when combined with conventional antibiotics against resistant bacterial strains. The combination therapy demonstrated enhanced antimicrobial efficacy, suggesting potential applications in treating multidrug-resistant infections .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For example, in related imidazoquinoxaline derivatives, chemical shifts for furan protons appear at δ 6.82–7.59 ppm, while methoxy groups on the phenyl ring resonate at δ 3.7–3.8 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement. Parameters like R-factor (<0.05) and data-to-parameter ratios (>12:1) ensure accuracy. For instance, studies on analogous compounds achieved mean C–C bond lengths of 0.002–0.004 Å using SHELX .
What methodologies are used to evaluate the biological activity of this compound, particularly its inhibition of topoisomerases?
Advanced Research Question
- Topoisomerase Assays : DNA relaxation assays using Topo I/IIα kits are standard. Inhibition is quantified via gel electrophoresis by observing retained supercoiled DNA .
- Cytotoxicity Screening : The NCI-60 cell line panel and SRB assays are employed. For example, derivatives like 6c and 6d showed IC values <10 µM in MCF-7 cells .
- Apoptosis and Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining and propidium iodide DNA labeling can identify G2/M arrest, as seen in related compounds .
How can computational tools (e.g., molecular docking) predict the binding affinity of this compound to biological targets?
Advanced Research Question
- Docking Simulations : Use PDB structures (e.g., Topo I-DNA complexes, PDB ID 1SC7) and software like AutoDock Vina. Key interactions include hydrogen bonding with DNA backbone and π-π stacking with quinoxaline cores .
- ADME Prediction : SwissADME calculates parameters like LogP (lipophilicity) and bioavailability. For furan-containing analogs, LogP values ~3.0 suggest moderate membrane permeability .
What strategies are employed to resolve contradictions in structure-activity relationship (SAR) studies for imidazoquinoxaline derivatives?
Advanced Research Question
- Comparative SAR Analysis : Test analogs with varied substituents (e.g., methyl vs. methoxy groups) to isolate electronic or steric effects. For instance, 3,5-dimethoxy substitution enhances DNA intercalation compared to methyl groups .
- Crystallographic Data : Overlay ligand-bound enzyme structures (e.g., Topo IIα) to identify critical binding residues. Discrepancies in activity may arise from conformational flexibility in the imidazole ring .
How is metabolic stability assessed for this compound, and what modifications improve its pharmacokinetic profile?
Advanced Research Question
- In Vitro Hepatocyte Assays : Incubate with primary human or rat hepatocytes to detect glucuronide metabolites via LC-MS. For example, hydroxylamine metabolites of similar compounds form stable N-glucuronides .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring reduces CYP450-mediated oxidation. Piperidine or morpholine substituents can enhance solubility and reduce first-pass metabolism .
What advanced techniques are used to optimize synthetic yield and purity for scale-up in academic settings?
Advanced Research Question
- Flash Chromatography : Use ethyl acetate/cyclohexane gradients (e.g., 90:10 to 40:50) to separate regioisomers, achieving >95% purity .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 h to 2 h) for cyclization steps while maintaining yields >70% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
